molecular formula C6H9N3O3 B8684701 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol

1-(3-Nitro-pyrazol-1-yl)-propan-2-ol

Cat. No. B8684701
M. Wt: 171.15 g/mol
InChI Key: DGOLRWGORPVZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07935699B2

Procedure details

In a Parr shaker bottle was placed 1-(3-nitro-pyrazol-1-yl)-propan-2-ol (58 mg, 0.34 mmol), 10% palladium on activated carbon (12 mg) and ethanol (5 mL). The bottle was then placed on the Parr shaker at 50 psi of hydrogen pressure for 1 h. The reaction was then filtered through a pad of celite and washed with ethanol and concentration in vacuo afforded 1-(3-amino-pyrazol-1-yl)-propan-2-ol (46 mg, 96%) as a clear colorless oil and taken on to the next step without characterization.
Quantity
58 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 mg
Type
catalyst
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:8]=[CH:7][N:6]([CH2:9][CH:10]([OH:12])[CH3:11])[N:5]=1)([O-])=O.[H][H]>[Pd].C(O)C>[NH2:1][C:4]1[CH:8]=[CH:7][N:6]([CH2:9][CH:10]([OH:12])[CH3:11])[N:5]=1

Inputs

Step One
Name
Quantity
58 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=NN(C=C1)CC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
12 mg
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was then filtered through a pad of celite
WASH
Type
WASH
Details
washed with ethanol and concentration in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=NN(C=C1)CC(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 46 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.